molecular formula C6H12O5 B12699476 1,4-Anhydro-d-galactitol CAS No. 32742-35-1

1,4-Anhydro-d-galactitol

Cat. No.: B12699476
CAS No.: 32742-35-1
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-MOJAZDJTSA-N
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Description

1,4-Anhydro-d-galactitol is a sugar alcohol derived from galactose. It is a cyclic polyol with the molecular formula C6H12O5. This compound is known for its applications in various fields, including food, pharmaceuticals, and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Anhydro-d-galactitol can be synthesized by heating galactitol in a water-immiscible, high-boiling, reaction-inert medium in the presence of a mineral acid . This method ensures the formation of the anhydro compound by removing water molecules.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-boiling solvents and mineral acids to facilitate the reaction and ensure high yields .

Chemical Reactions Analysis

Types of Reactions: 1,4-Anhydro-d-galactitol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form simpler sugar alcohols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products:

Scientific Research Applications

1,4-Anhydro-d-galactitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Anhydro-d-galactitol involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1,4-Anhydro-d-galactitol is unique due to its specific structure and the presence of an anhydro bridge, which imparts distinct chemical properties. This makes it particularly useful in certain industrial applications, such as low-calorie sweeteners and bulking agents .

Properties

CAS No.

32742-35-1

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6+/m1/s1

InChI Key

JNYAEWCLZODPBN-MOJAZDJTSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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